molecular formula C13H12N2O3 B6168918 methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate CAS No. 869108-96-3

methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate

Cat. No.: B6168918
CAS No.: 869108-96-3
M. Wt: 244.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate typically involves the reaction of 5-aminopyridine-2-ol with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both an ester and an amino group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

869108-96-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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